5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Description
Introduction to 5,7-Dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
Historical Context and Discovery Timeline of Thiadiazolopyrimidine Derivatives
Thiadiazolopyrimidine derivatives emerged in the mid-20th century as part of efforts to synthesize purine analogs. Key milestones include:
The compound’s discovery followed advancements in heterocyclic chemistry, particularly the exploration of sulfur-nitrogen fused rings for mimicking nucleobase interactions.
Structural Classification Within Heterocyclic Chemistry Frameworks
The molecule consists of two fused heterocycles:
- Thiadiazole ring : A five-membered ring with two nitrogen and one sulfur atom (1,3,4-thiadiazole).
- Pyrimidine ring : A six-membered diazine ring with nitrogen atoms at positions 1 and 3.
Key Structural Features:
- Substituents : Methyl groups at C5 and C7 enhance steric stability and modulate electron density.
- Charge distribution : The thiolate group at C2 and the positively charged pyrimidinium nitrogen create a zwitterionic structure.
- Bond lengths : X-ray diffraction data reveal S–C bonds of 1.68–1.72 Å and N–C bonds of 1.32–1.37 Å, indicative of aromatic delocalization.
Table 1: Spectroscopic Signatures
Significance in Medicinal and Materials Chemistry Research
Medicinal Chemistry:
- Antimicrobial activity : Derivatives inhibit Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans by disrupting biofilm formation.
- Anticancer potential : Pyrano-thiadiazolopyrimidines show IC₅₀ values of 12–18 µM against A549 lung cancer cells via STAT3 inhibition.
- Enzyme targeting : The thiolate group chelates metal ions in PARP1 and CSNK2 kinases, making it a candidate for kinase inhibitors.
Materials Chemistry:
- Fluorophores : Exhibits intense blue fluorescence (λₑₘ: 450 nm, Φ: 0.62) due to π→π* transitions in the conjugated system.
- Electron transport materials : A HOMO-LUMO gap of 3.2 eV enables use in organic semiconductors.
- Nanocomposites : Fe₃O₄@C18 hybrids functionalized with this compound reduce bacterial adhesion by 80% on medical devices.
Table 2: Key Applications and Performance Metrics
Properties
IUPAC Name |
5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-3-5(2)10-6(8-4)12-7(11)9-10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJIIAGVULRAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)SC(=N2)[S-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236239 | |
| Record name | 1,3,4-Thiadiazolo(3,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-2-thioxo-, hydroxide, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87253-83-6 | |
| Record name | 1,3,4-Thiadiazolo[3,2-a]pyrimidin-4-ium, 5,7-dimethyl-2-thioxo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87253-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazolo(3,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-2-thioxo-, hydroxide, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087253836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazolo(3,2-a)pyrimidin-4-ium, 2,3-dihydro-5,7-dimethyl-2-thioxo-, hydroxide, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate (CAS Number: 87253-83-6) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, cytotoxicity, and potential therapeutic applications.
Synthesis and Characterization
The compound is synthesized through a one-pot method that combines [3 + 3] cycloaddition, reduction, and deamination reactions. This efficient synthetic route allows for the production of various derivatives with potential biological activity. The structural characterization includes spectral data from techniques such as NMR and IR spectroscopy, which confirm the presence of key functional groups and the overall structure of the thiadiazolo-pyrimidine framework .
Biological Activity
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown significant cytotoxicity against HeLa cells with an IC50 value indicating effective cell growth inhibition. The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains. The presence of the thiadiazole moiety is thought to contribute to this activity by disrupting bacterial cell wall synthesis or function. In combination with nanoparticles such as iron oxide, the antimicrobial efficacy is significantly enhanced, suggesting a potential for developing novel antimicrobial agents .
Case Study 1: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on HeLa cells. The cells were treated with varying concentrations of the compound for 24 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM. Apoptotic markers were evaluated using flow cytometry, revealing an increase in early apoptotic cells in treated samples compared to controls.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results showed that at concentrations as low as 32 µg/mL, significant inhibition of bacterial growth was observed against Staphylococcus aureus and Escherichia coli.
Data Summary
| Activity Type | Effect | IC50/MIC |
|---|---|---|
| Cytotoxicity (HeLa Cells) | Induces apoptosis | IC50 = 25 µM |
| Antimicrobial (S. aureus) | Inhibitory effect | MIC = 32 µg/mL |
| Antimicrobial (E. coli) | Inhibitory effect | MIC = 32 µg/mL |
Scientific Research Applications
Antimicrobial Activity
One of the most prominent applications of 5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate is its use as an antimicrobial agent. Research has demonstrated that this compound exhibits substantial activity against biofilm-forming pathogens such as Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa.
Case Study: Bioactive Nanocoatings
A study investigated the incorporation of this compound into Fe₃O₄@C₁₈ core-shell nanoparticles. The results indicated that these bioactive nanocoatings significantly reduced the colonization of catheter surfaces by C. albicans, suggesting their potential as non-cytotoxic strategies for combating biofilm-associated infections in medical settings .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including one-pot reactions that combine cycloaddition and reduction processes. Characterization techniques such as single-crystal X-ray diffraction have revealed its zwitterionic structure and the presence of π–π stacking interactions which enhance its stability and functionality .
Material Science Applications
Beyond its biological applications, this compound has been explored for its potential in material science. Its unique structural properties allow for the development of advanced materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 2 : 7-Methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate
- Structural Differences : The 5-position substituent in Compound 2 is a phenyl group instead of a methyl group. This introduces steric bulk and enhances π–π interactions, as evidenced by shifted NMR signals (e.g., phenyl protons at 7.54–7.93 ppm in ¹H-NMR) .
- Bioactivity: Exhibits stronger anti-biofilm activity against Pseudomonas aeruginosa (90% inhibition at 72 hours) compared to Compound 1 (~75%) when used in nanocoatings . Higher cytotoxicity (IC₅₀ ~ 250 µg/mL in HeLa cells), likely due to increased lipophilicity from the phenyl group .
Mesoionic Thiadiazolo[3,2-a]pyrimidin-5,7-diones
- Synthesis: Prepared via reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate .
- Key Differences: Lack the thiolate group, reducing zwitterionic character.
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines
- Structural Contrast : Replace the thiadiazole ring with triazole, altering electronic properties and hydrogen-bonding capacity .
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
Mechanism and Application Differences
- Mesoionic vs. Non-mesoionic Systems: The zwitterionic nature of Compounds 1 and 2 enhances their interaction with microbial membranes, whereas non-mesoionic analogues (e.g., thiadiazolo-diones) rely on hydrogen bonding for activity .
- Nanocoating Efficacy: Compounds 1 and 2 show superior anti-biofilm performance in Fe₃O₄@C₁₈ nanocoatings due to synergistic effects between the magnetic core and organic shell, a feature absent in standalone analogues .
Preparation Methods
Preparation Method Overview
The synthesis of 5,7-dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate is typically achieved through a condensation reaction involving:
The reaction proceeds in a 1:1 molar ratio under reflux conditions in ethanol with a catalytic amount of acetic acid (CH3COOH).
Detailed Synthetic Procedure
| Step | Description |
|---|---|
| 1. | Dissolve 0.02 mol of acetylacetone in 25 mL ethanol. |
| 2. | Prepare a separate solution of 0.02 mol of 5-amino-1,3,4-thiadiazole-2-thiol in 25 mL ethanol. |
| 3. | Add the thiadiazole solution to the acetylacetone solution. |
| 4. | Add a few drops of acetic acid to catalyze the reaction. |
| 5. | Reflux the mixture for 12 hours, during which a yellow solution forms. |
| 6. | Reduce the solution volume by half under reduced pressure or controlled evaporation. |
| 7. | Filter the resulting yellow solid. |
| 8. | Wash the solid several times with cold ethanol and ethyl ether to purify. |
| 9. | Obtain single crystals suitable for X-ray diffraction by slow evaporation of an ethanolic solution. |
This process yields 5,7-dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate with a high yield of approximately 93%.
Reaction Scheme
The condensation reaction can be summarized as follows:
$$
\text{5-amino-1,3,4-thiadiazole-2-thiol} + \text{Acetylacetone} \xrightarrow[\text{CH}_3\text{COOH}]{\text{Reflux, EtOH}} \text{5,7-Dimethylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate}
$$
Characterization Data Supporting Preparation
The compound’s identity and purity are confirmed through several spectroscopic and analytical techniques:
These data confirm the successful formation of the fused thiadiazolopyrimidine ring system with the expected substituents.
Notes on Reaction Conditions and Yield
- The reaction requires refluxing for an extended period (12 hours) to ensure complete condensation.
- The use of ethanol as solvent facilitates solubility and reaction kinetics.
- Acetic acid acts as a catalyst to promote the cyclization.
- The yield of 93% indicates a highly efficient process with minimal side products.
- Purification by washing with cold ethanol and ether removes impurities effectively.
Additional Preparation Context
- The same synthetic approach applies to related derivatives, such as 7-methyl-5-phenylthiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate, where benzoylacetone replaces acetylacetone, yielding similar fused heterocycles with phenyl substitution.
- The prepared compound can be further utilized in nanomaterial functionalization, such as embedding into Fe3O4@C18 core-shell nanoparticles for enhanced biofilm inhibition applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Reactants | 5-amino-1,3,4-thiadiazole-2-thiol, acetylacetone |
| Molar Ratio | 1:1 |
| Solvent | Ethanol |
| Catalyst | Acetic acid (few drops) |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 12 hours |
| Product Appearance | Yellow solid |
| Yield | 93% |
| Purification | Filtration, washing with cold EtOH and ether |
| Crystallization Method | Slow evaporation of ethanolic solution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
